molecular formula C10H10F3NO B13223776 (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

Cat. No.: B13223776
M. Wt: 217.19 g/mol
InChI Key: QMWDCTSQBQIDJC-DTWKUNHWSA-N
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Description

(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine ( 238431-34-0) is a chiral cyclopropaneamine derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound features a cyclopropane ring with well-defined stereocenters, adjacent to an amine group and a 4-(trifluoromethoxy)phenyl moiety. The presence of the trifluoromethoxy group enhances the molecule's metabolic stability and influences its lipophilicity, making it a valuable scaffold in drug discovery . This chiral amine serves as a critical precursor and building block for the synthesis of more complex molecules. Its structure is analogous to other substituted phenylcyclopropylamines, which are established as key intermediates in the development of active pharmaceutical ingredients (APIs), particularly in the class of P2Y12 receptor antagonists like Ticagrelor . The specific stereochemistry of this compound is crucial for its biological activity and interaction with target proteins. Researchers utilize this compound to explore structure-activity relationships (SAR), develop novel enzyme inhibitors, and create potential therapeutics for cardiovascular diseases and other conditions . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-1-6(2-4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1

InChI Key

QMWDCTSQBQIDJC-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclopropanation via Transition Metal Catalysis

This method employs diazo compounds and transition metal catalysts to construct the cyclopropane ring. A representative protocol involves:

  • Reagents : Ethyl diazoacetate, 4-(trifluoromethoxy)styrene.
  • Catalyst : Dichloro( p-cymene)ruthenium(II) dimer with ( S, S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine.
  • Conditions : Toluene solvent, inert atmosphere, 0–25°C.
  • Outcome : Ethyl (1 R,2 R)-2-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylate is formed with high enantiomeric excess (ee >98%).
Step Reaction Key Parameters Yield
1 Cyclopropanation Ru catalyst, 25°C, 12 h 85–90%
2 Hydrolysis NaOH/MeOH, reflux 95%
3 Amidation NH₃, THF, 0°C 80%
4 Hofmann Rearrangement NaOCl, NaOH 70%

This route avoids hazardous reagents like sodium azide and is scalable for industrial production.

Curtius Rearrangement Pathway

A classical approach for amine synthesis, adapted for the trifluoromethoxy derivative:

  • Starting Material : (1 R,2 R)-2-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid.
  • Steps :
    • Conversion to acyl chloride using thionyl chloride (SOCl₂) in toluene.
    • Reaction with sodium azide (NaN₃) to form acyl azide.
    • Thermal Curtius rearrangement at 80–100°C to yield isocyanate intermediate.
    • Hydrolysis with HCl/MeOH to obtain the amine hydrochloride salt.

Challenges :

  • Requires handling explosive intermediates (e.g., acyl azides).
  • Lower yields (~65%) due to side reactions during rearrangement.

Enzymatic Resolution for Enantiopurity

Racemic mixtures of the cyclopropane carboxylic acid ester are resolved using lipases:

  • Substrate : Ethyl (±)-2-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylate.
  • Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
  • Outcome : Selective hydrolysis of the (1 S,2 R)-enantiomer, leaving the desired (1 R,2 S)-ester intact (ee >99%).
Parameter Value
Temperature 30°C
Reaction Time 24 h
Conversion 48%
ee (Product) 99.5%

This method is eco-friendly but requires additional steps to recover the amine from the resolved ester.

Asymmetric Reduction of Nitrocyclopropanes

A novel approach leveraging CBS (Corey-Bakshi-Shibata) reduction:

  • Starting Material : trans-2-[4-(trifluoromethoxy)phenyl]-1-nitrocyclopropane.
  • Reduction : Using borane-tetrahydrofuran (BH₃·THF) and a CBS catalyst at -20°C.
  • Result : (1 R,2 S)-2-[4-(trifluoromethoxy)phenyl]cyclopropanamine with 92% ee.

Optimization :

  • Zinc dust reduction in methanolic HCl followed by mandelic acid resolution increases purity to >99.5%.

Industrial-Scale Process Comparison

Method Pros Cons Scalability
Transition Metal Catalysis High yield, low hazard Costly catalysts Excellent
Curtius Rearrangement Well-established Explosive intermediates Moderate
Enzymatic Resolution High enantiopurity Slow reaction rate Limited
CBS Reduction Atom-efficient Low-temperature requirements High

Key Research Findings

  • Catalyst Innovation : Chiral ruthenium complexes reduce reaction times by 40% compared to rhodium analogs.
  • Safety Improvements : Replacement of sodium azide with Hofmann rearrangement in recent protocols mitigates explosion risks.
  • Cost Analysis : Transition metal-catalyzed cyclopropanation is the most cost-effective at >100 kg scale ($12/g vs. $45/g for enzymatic methods).

Chemical Reactions Analysis

Amine Group Reactions

The primary amine group undergoes typical reactions for aliphatic amines, including acylation, alkylation, and condensation. These modifications are critical for tuning the compound’s pharmacological properties.

Reaction TypeReagents/ConditionsProductKey FindingsSources
Acylation Acetic anhydride, DCM, room temperatureN-Acetyl derivativeHigh yields (>85%) due to amine’s nucleophilicity; trifluoromethoxy group stabilizes intermediates via electronic effects.
Alkylation Alkyl halides, NaHCO₃, polar aprotic solventsN-Alkylated cyclopropanamineSteric hindrance from cyclopropane reduces reaction rates compared to linear amines.
Schiff Base Formation Aldehydes/ketones, reflux in ethanolImine derivativesReversible reaction; products used as intermediates for metal complexes.

Cyclopropane Ring Reactions

The strained cyclopropane ring participates in ring-opening and hydrogenation reactions, leveraging its high ring strain energy (~27 kcal/mol).

Reaction TypeReagents/ConditionsProductKey FindingsSources
Acid-Catalyzed Ring Opening HBr (gas), DCM, 0°C1,2-Dibromoalkane derivativeRegioselective cleavage at the more substituted C–C bond.
Hydrogenation H₂, Pd/C, ethanol, 50°CPropane-1,2-diamine analogComplete ring saturation; retains chirality at amine center.

Aryl Group Functionalization

The para-trifluoromethoxy phenyl group directs electrophilic substitution reactions to the meta position due to its strong electron-withdrawing nature.

Reaction TypeReagents/ConditionsProductKey FindingsSources
Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro-4-(trifluoromethoxy)phenyl analogMeta-substitution confirmed via X-ray crystallography; moderate yields (60–70%).
Sulfonation SO₃, H₂SO₄, 100°CSulfonic acid derivativeRequires harsh conditions due to deactivation by trifluoromethoxy group.

Stability and Reactivity Considerations

  • Photoreduction : The cyclopropane ring remains stable under UV light but undergoes decarboxylation in the presence of redox-active esters .

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways, releasing fluorinated byproducts.

This compound’s reactivity profile highlights its versatility as a scaffold in drug discovery and organic synthesis. Further studies are needed to explore catalytic asymmetric transformations and novel ring-opening pathways.

Scientific Research Applications

(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is a chiral cyclopropane derivative with a trifluoromethoxy group attached to a phenyl ring. It has a molecular weight of 217.19 g/mol. This compound is of interest in chemistry, biology, medicine, and industry for its unique chemical properties.

Scientific Research Applications

(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine in Chemistry
In chemistry, (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine serves as a building block for synthesizing complex molecules. The trifluoromethoxy group increases lipophilicity and metabolic stability, making it valuable in synthetic chemistry.

Preparation Methods
(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine can be synthesized through the cyclopropanation of a precursor. A common method involves reacting a diazo compound with an olefin, using a rhodium or copper complex as a catalyst. Reactions are typically performed under an inert atmosphere with solvents like dichloromethane or toluene. Industrial production scales up laboratory synthesis, optimizing reaction conditions for higher yield and purity, and may include continuous flow techniques for efficiency and safety.

Role in Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. The trifluoromethoxy group can enhance the compound's binding affinity and selectivity for specific biological targets. It enhances lipophilicity and metabolic stability, making it a promising candidate in drug design. Preliminary studies suggest that the compound can interact with biological targets, potentially modulating enzyme or receptor activity, which is critical for therapeutic applications. Its unique structure may allow for selective binding, positioning it as a lead compound for treatments of diseases like cancer and neurological disorders.

Medical Applications
In medicine, (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is explored for potential therapeutic uses and may serve as a lead compound for developing new drugs for various diseases, including cancer and neurological disorders. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Industrial Applications
In the industrial sector, the compound is used in developing advanced materials like polymers and coatings, due to its unique chemical properties.

While specific case studies and comprehensive data tables were not available within the search results, the provided information highlights the compound's potential in various scientific and industrial applications. Further research and studies would be needed to fully elucidate its applications and mechanisms of action.

Table of related compounds

Compound NameKey Features
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amineContains difluorophenyl instead of trifluoromethoxy; studied for similar biological activities.
(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amineSubstituted with trifluoromethyl; shows different pharmacological profiles.
(1S,2R)-1-Ethyl-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amineEthyl substitution alters lipophilicity; potential variations in biological activity.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogenated analogs (e.g., 3,4-difluoro or 3-chloro-4-fluoro derivatives) exhibit reduced steric hindrance compared to -OCF₃ but retain moderate electron-withdrawing effects, which may influence receptor selectivity . The trifluoromethyl substituent on the cyclopropane ring () introduces a distinct steric profile, altering the compound’s ability to mimic natural substrates .

Biological Activity

(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine, a cyclopropane derivative, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C10_{10}H10_{10}F3_3NO
  • Molecular Weight : 217.19 g/mol
  • CAS Number : 238431-34-0

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in signaling pathways. The trifluoromethoxy group may enhance lipophilicity, affecting the compound's ability to cross biological membranes and interact with target proteins.

Antitumor Activity

Recent studies have demonstrated that (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine exhibits selective cytotoxicity against certain cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MDA-MB-231 breast cancer cells without affecting normal keratinocytes, suggesting a potential therapeutic index for cancer treatment .

Neuropharmacological Effects

The compound has been evaluated for its effects on central nervous system (CNS) functions. It appears to modulate neurotransmitter systems, potentially offering antidepressant effects. In animal models, it has been shown to influence behaviors associated with depression and anxiety, indicating its potential as a neuroactive agent .

Anti-inflammatory Properties

In vitro studies have revealed that (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine can inhibit the production of pro-inflammatory cytokines such as TNF-α in activated microglia. This suggests a role in mitigating neuroinflammation, which is crucial in neurodegenerative diseases .

Study 1: Antitumor Efficacy

A study assessed the effects of the compound on tumor xenografts in nude mice. Results indicated significant tumor growth inhibition compared to control groups, supporting its potential use in anticancer therapy .

Study 2: Neuropharmacological Assessment

In a behavioral study using forced swim tests and tail suspension tests, (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine demonstrated significant antidepressant-like effects without causing emesis, a common side effect associated with many CNS-active drugs .

Comparative Data Table

Activity TypeObserved EffectReference
AntitumorInhibition of MDA-MB-231 cells
NeuropharmacologicalAntidepressant-like effects
Anti-inflammatoryInhibition of TNF-α production

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine, and how are stereochemical outcomes controlled?

  • Synthesis Strategy :

  • Cyclopropanation : The cyclopropane core is typically formed via transition metal-catalyzed reactions. For example, diazo compounds (e.g., diazoacetates) react with alkenes in the presence of catalysts like Rh(II) or Pd(0) to form cyclopropanes .
  • Substituent Introduction : The trifluoromethoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Protecting groups (e.g., Boc for amines) ensure regioselectivity .
  • Stereocontrol : Chiral ligands (e.g., bisoxazolines) or chiral auxiliaries are critical for achieving the (1R,2S) configuration. Reaction temperature and solvent polarity also influence enantiomeric excess .
    • Key Data :
StepCatalystYield (%)ee (%)Reference
CyclopropanationRh₂(OAc)₄65–7590–95
Trifluoromethoxy IntroductionPd(PPh₃)₄80N/A

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR identify cyclopropane protons (δ 1.2–2.5 ppm) and trifluoromethoxy signals (δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (calc. for C₁₀H₁₁F₃NO: 218.08 g/mol).
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., cyclopropane C-C bond length ~1.51 Å) .

Advanced Research Questions

Q. How can conflicting data on the compound’s metabolic stability be resolved?

  • Experimental Design :

  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂). Compare with structurally similar compounds (e.g., difluorophenyl analogs) to identify substituent effects .
  • Isotopic Labeling : 19^{19}F NMR tracks metabolic degradation pathways .
    • Data Interpretation :
  • Contradictions may arise from assay conditions (e.g., microsome batch variability). Normalize results using internal standards (e.g., verapamil) and validate with LC-MS/MS .

Q. What strategies optimize enantioselective synthesis for scale-up?

  • Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINAP) with Pd or Rh catalysts. Asymmetric hydrogenation of cyclopropane precursors can improve ee .
  • Process Parameters :

ParameterOptimal RangeImpact on ee
Temperature−20°C to 0°CHigher ee at lower temps
SolventToluene/THFPolar aprotic solvents favor selectivity
  • Case Study : Rhodium-catalyzed cyclopropanation achieved 92% ee at −10°C in THF .

Q. How does the trifluoromethoxy group influence binding affinity in enzyme inhibition studies?

  • Structure-Activity Relationship (SAR) :

  • Replace the trifluoromethoxy group with methoxy, difluoromethoxy, or halogens. Test inhibitory potency (IC₅₀) against target enzymes (e.g., kinases) .
  • Computational Modeling : Docking studies (AutoDock Vina) reveal hydrophobic interactions between the CF₃O group and enzyme pockets.
    • Data Example :
SubstituentIC₅₀ (nM)ΔG (kcal/mol)
CF₃O12 ± 2−9.8
OMe450 ± 50−6.2

Methodological Notes

  • Contradictory Evidence Handling : Differences in synthetic yields may stem from catalyst purity or solvent drying. Replicate protocols from and with strict anhydrous conditions.

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